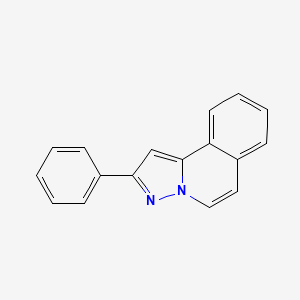

Pyrazolo(5,1-a)isoquinoline, 2-phenyl-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new pharmaceuticals and functional materials. Nitrogen-containing heterocycles are especially prominent due to their prevalence in natural products and their ability to interact with biological targets. The pyrazolo[5,1-a]isoquinoline system is a fused heterocyclic scaffold, combining the structural features of both pyrazole (B372694) and isoquinoline (B145761) rings. This fusion creates a rigid, planar molecule with a unique distribution of electrons, making it an attractive candidate for drug design and other applications in chemical science. Research in this area often focuses on the development of novel synthetic routes to access these complex scaffolds and the subsequent evaluation of their physicochemical and biological properties.

Significance of the Pyrazolo[5,1-a]isoquinoline Scaffold in Contemporary Chemical Science

The pyrazolo[5,1-a]isoquinoline scaffold is of significant interest in contemporary chemical science, largely due to the diverse biological activities exhibited by its derivatives. Compounds possessing this core structure have been investigated for a range of therapeutic applications. For instance, various functionalized pyrazolo[5,1-a]isoquinolines have been identified as inhibitors of cell division cycle 25B (CDC25B) phosphatases, which are potential targets for anticancer therapies. nio.res.innih.gov Furthermore, derivatives of this scaffold have shown potential as dopamine (B1211576) D4 receptor antagonists and phosphodiesterase 10A (PDE10A) inhibitors, highlighting their relevance in the field of neuroscience. nio.res.in

The development of efficient synthetic methodologies to construct the pyrazolo[5,1-a]isoquinoline core is a key area of research. Modern synthetic strategies include ruthenium-catalyzed C-H/N-H annulation of pyrazoles with alkynes, which offers a direct and atom-economical approach. nio.res.innio.res.in Another notable method is the silver(I)-catalyzed three-component reaction of 2-alkynylbenzaldehydes, sulfonohydrazides, and nitriles, allowing for the rapid assembly of the pyrazolo[5,1-a]isoquinolin-2-amine framework. nih.gov These synthetic advancements have made the pyrazolo[5,1-a]isoquinoline scaffold more accessible for further derivatization and biological screening.

Overview of Current Research Trajectories for 2-phenyl-Pyrazolo[5,1-a]isoquinoline and its Analogs

Current research on 2-phenyl-pyrazolo[5,1-a]isoquinoline and its analogs is primarily focused on the synthesis of new derivatives and the exploration of their potential as biologically active agents. While specific studies solely on the 2-phenyl derivative are limited, research on closely related analogs provides insight into the structure-activity relationships within this class of compounds.

One major research trajectory is the synthesis of a variety of substituted pyrazolo[5,1-a]isoquinolines to build chemical libraries for high-throughput screening. For example, the ruthenium-catalyzed annulation method has been employed to create a series of derivatives with different substitution patterns on both the pyrazole and isoquinoline portions of the molecule. nio.res.in The characterization of these compounds using modern spectroscopic techniques is crucial for confirming their structures and understanding their electronic properties.

Another significant area of investigation is the biological evaluation of these compounds. For instance, research on the isomeric pyrazolo[4,3-c]isoquinoline system has explored the impact of substitutions on their binding affinity to benzodiazepine (B76468) receptors, providing a model for how modifications to the core structure can influence biological activity. nih.gov Although direct evidence for the biological activity of 2-phenyl-pyrazolo[5,1-a]isoquinoline is not extensively documented in publicly available literature, the known activities of its analogs suggest that it is a compound of interest for further investigation, particularly in the areas of oncology and neuropharmacology. The development of new anticancer agents is a major focus, with related fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines showing promise as cytotoxic agents. nih.govresearchgate.net

Below are data tables showcasing typical spectroscopic data for analogs of 2-phenyl-pyrazolo[5,1-a]isoquinoline, which are essential for the characterization of these compounds.

Spectroscopic Data for a Representative Analog: 5,6-diethyl-2-phenylpyrazolo[5,1-a]isoquinoline nio.res.in

| Spectroscopic Technique | Data |

| FTIR (KBr, cm⁻¹) | 3070, 2970, 2870, 1745, 1625, 1537, 1456, 1392, 1338, 1199, 1062 |

| ¹H-NMR (300 MHz, CDCl₃, δ) | 8.16 (d, 1H, J = 7.2), 8.07 (d, 2H, J = 7.2) |

| ¹³C-NMR (75 MHz, CDCl₃, δ) | 149.42, 138.56, 136.66, 129.01, 127.33, 125.92, 123.85, 123.79, 123.49, 117.83, 96.69, 29.89, 29.64, 23.79, 21.26, 14.44, 14.29, 14.21, 1.01 |

Physicochemical Properties of a Related Compound: 1-methyl-2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline guidechem.com

| Property | Value |

| Density | 1.16 g/cm³ |

| Boiling Point | 450.3°C at 760 mmHg |

Structure

3D Structure

Properties

CAS No. |

61001-36-3 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-phenylpyrazolo[5,1-a]isoquinoline |

InChI |

InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-12H |

InChI Key |

ZGTIYSNDWYHWOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC4=CC=CC=C4C3=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolo 5,1 a Isoquinoline, 2 Phenyl and Its Derivatives

Transition Metal-Catalyzed Annulation Reactions for Pyrazolo[5,1-a]isoquinoline Core Formation

Transition metal catalysis provides powerful and versatile tools for the synthesis of complex molecular architectures like pyrazolo[5,1-a]isoquinolines. These methods often proceed with high efficiency and regioselectivity through the activation of C-H and N-H bonds, facilitating direct annulation pathways.

A notable method for constructing the pyrazolo[5,1-a]isoquinoline skeleton involves the ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes. nio.res.inresearchgate.net This strategy relies on the simultaneous activation and cleavage of C-H and N-H bonds. The reaction can be carried out under different conditions. One approach employs a catalytic system comprising [(p-cymene)RuCl2]2, copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O) as an oxidant, and silver hexafluoroantimonate (AgSbF6) in water, a green solvent. nio.res.in This process proceeds efficiently under a nitrogen atmosphere at elevated temperatures to give excellent yields. nio.res.innio.res.in

Alternatively, the annulation can be performed in an alcohol solvent, such as methanol, at a lower temperature and under an air atmosphere. nio.res.innio.res.in This variation eliminates the need for the copper and silver salt additives but requires the presence of a carboxylate ligand. nio.res.innio.res.in The reaction demonstrates good regioselectivity when unsymmetrical alkynes are used. nio.res.in The catalytic cycle is proposed to initiate via the formation of a cationic ruthenium species. nio.res.in

Table 1: Ruthenium(II)-Catalyzed Annulation Conditions

| Catalyst System | Oxidant / Additive | Solvent | Atmosphere | Temperature | Yield | Ref. |

| [(p-cymene)RuCl2]2 | Cu(OAc)2·H2O, AgSbF6 | Water | Nitrogen | 100 °C | Excellent | nio.res.innio.res.in |

| [(p-cymene)RuCl2]2 | Carboxylate ligand | Methanol | Air | 60 °C | Good | nio.res.innio.res.in |

This table summarizes two distinct sets of reaction conditions for the Ruthenium(II)-catalyzed synthesis of pyrazolo[5,1-a]isoquinolines.

An efficient and convenient synthesis of pyrazolo[5,1-a]isoquinolines has been developed utilizing a palladium-catalyzed Sonogashira coupling followed by an intramolecular alkyne hydroamination. nih.gov This sequence begins with the condensation of 1-(2-bromophenyl)buta-2,3-dien-1-ones with hydrazine (B178648) hydrate (B1144303) to form 5-(2-bromophenyl)-1H-pyrazoles in situ. nih.gov

These pyrazole intermediates then undergo a Sonogashira coupling reaction with various terminal alkynes. nih.gov The Sonogashira reaction is a cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The subsequent step in the sequence is a 6-endo intramolecular hydroamination of the alkyne, which results in the formation of the fused pyrazolo[5,1-a]isoquinoline ring system. nih.gov This tandem process allows for the regioselective synthesis of these heterocycles from readily available starting materials. nih.gov Interestingly, by altering the reaction sequence to an initial intermolecular hydroamination followed by a 5-exo intramolecular Heck coupling, the regioisomeric 8-methylenepyrazolo[5,1-a]isoindoles can be selectively synthesized from the same starting materials. nih.gov

Table 2: Palladium-Catalyzed Tandem Synthesis of Pyrazolo[5,1-a]isoquinolines

| Step | Reaction Type | Key Reactants | Catalyst | Outcome | Ref. |

| 1 | Condensation | 1-(2-bromophenyl)buta-2,3-dien-1-ones, Hydrazine hydrate | - | 5-(2-bromophenyl)-1H-pyrazoles | nih.gov |

| 2 | C-C Coupling | 5-(2-bromophenyl)-1H-pyrazoles, Terminal alkynes | Palladium catalyst | Alkynylated pyrazole intermediate | nih.gov |

| 3 | Cyclization | Alkynylated pyrazole intermediate | - | Pyrazolo[5,1-a]isoquinoline | nih.gov |

This table outlines the sequential reactions involved in the palladium-catalyzed synthesis of the pyrazolo[5,1-a]isoquinoline core.

Silver(I) salts, particularly silver triflate (AgOTf), have proven to be effective catalysts for various multi-component reactions that construct the pyrazolo[5,1-a]isoquinoline framework. One such approach involves a three-component reaction between a 2-alkynylbenzaldehyde, a sulfonohydrazide, and a nitrile. researchgate.net This method proceeds under mild conditions to generate pyrazolo[5,1-a]isoquinolin-2-amines in good to excellent yields. researchgate.net

Another silver-catalyzed strategy involves the reaction of N'-(2-alkynylbenzylidene)hydrazides with various partners. nih.govrsc.org For instance, a tandem reaction co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride has been reported between N'-(2-alkynylbenzylidene)hydrazide and cycloprop-2-ene-1,1-dicarboxylate. nih.govrsc.org This complex cascade involves a 6-endo-cyclization, a [3+2] cycloaddition, cyclopropane (B1198618) ring-opening, and aromatization to yield highly substituted pyrazolo[5,1-a]isoquinolines. nih.gov Silver(I) is believed to play a bifunctional role, facilitating the in situ formation of an imide ylide which then acts as a 1,3-dipole in a subsequent cycloaddition. acs.org The choice of silver salt can be crucial, with AgOTf often emerging as the most effective catalyst. acs.org

Table 3: Examples of Silver(I)-Catalyzed Syntheses

| Reaction Type | Key Reactants | Catalyst(s) | Key Intermediates / Steps | Ref. |

| Three-Component | 2-Alkynylbenzaldehyde, Sulfonohydrazide, Nitrile | AgOTf | - | researchgate.net |

| Tandem Reaction | N'-(2-alkynylbenzylidene)hydrazide, cycloprop-2-ene-1,1-dicarboxylate | AgOTf, RhCl(PPh3)3 | 6-endo-cyclization, [3+2] cycloaddition, aromatization | nih.govrsc.org |

| Cascade Reaction | N-amidonaphthyridin ylide, Dialkyl acetylenedicarboxylates | AgOTf | [3+2] cycloaddition, dehydrogenation-desulfonylation | acs.org |

This table highlights different multi-component strategies utilizing silver(I) catalysis to access the pyrazolo[5,1-a]isoquinoline core.

The synthesis of the pyrazolo[5,1-a]isoquinoline ring system can be achieved through cooperative catalysis involving both copper and silver salts. A multicomponent reaction of a 2-alkynylbenzaldehyde, a sulfonohydrazide, and a tertiary amine under mild conditions has been discovered to produce H-pyrazolo[5,1-a]isoquinolines in good yields. nih.govacs.org This transformation involves a silver(I)-catalyzed intramolecular cyclization step, followed by a copper(II)-catalyzed oxidation of an aliphatic C-H bond of the tertiary amine in the presence of air. nih.govacs.org

Another distinct co-catalyzed pathway involves the reaction of 2-alkynylbenzylidene hydrazides with bromoalkynes under Cu-Ag catalytic conditions. thieme-connect.com This method is proposed to proceed via a silver-catalyzed generation of an iminoisoquinolinium ylide. This intermediate then reacts with a copper-inserted bromoalkyne species, leading to the final product through a C-H bond activation process. thieme-connect.com Optimization studies have shown that CuI is an effective copper source and that less polar solvents like dichloroethane are preferred for this transformation. thieme-connect.com These dual catalytic systems provide alternative routes to differently substituted pyrazolo[5,1-a]isoquinolines compared to methods relying on a single metal catalyst. thieme-connect.com

Cycloaddition and Tandem Reaction Sequences for Pyrazolo[5,1-a]isoquinoline Construction

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a highly effective strategy for assembling the five-membered pyrazole ring within the fused heterocyclic system of pyrazolo[5,1-a]isoquinolines.

An efficient, one-pot tandem reaction has been developed for the synthesis of functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines. mdpi.com This method is based on the [3+2]-cycloaddition between C,N-cyclic azomethine imines and α,β-unsaturated ketones. mdpi.com C,N-cyclic azomethine imines, such as isoquinolinium imides, are widely used 1,3-dipoles for the synthesis of dinitrogen-fused heterocycles. researchgate.netrsc.org

The reaction sequence is initiated by the [3+2]-cycloaddition, which forms the core heterocyclic structure. This is followed by a detosylation and an oxidative aromatization step. mdpi.com The process is typically carried out using potassium carbonate (K2CO3) as a base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant, affording the desired products in good yields. mdpi.com This convenient, one-step procedure provides a straightforward and effective approach to constructing the pyrazolo[5,1-a]isoquinoline system. mdpi.com

Regioselective Ring-Opening Cyclization/Oxidation Reactions of Aroyldiaziridines of 3,4-Tetrahydroisoquinoline with Alkynes

A notable and efficient pathway to the pyrazolo[5,1-a]isoquinoline core involves the reaction of stable aroyldiaziridines derived from 3,4-tetrahydroisoquinolines with various alkynes. This process is characterized by a regioselective ring-opening of the diaziridine, followed by a cyclization and subsequent oxidation to achieve the aromatic pyrazolo[5,1-a]isoquinoline system.

The synthesis commences with the preparation of stable aroyldiaziridines of 3,4-tetrahydroisoquinoline. These intermediates undergo a base-catalyzed cycloaddition reaction with a range of both monosubstituted and disubstituted alkynes. researchgate.net This initial cycloaddition forms a five-membered pyrazoline ring. The transformation is particularly effective in halogenated solvents and dioxane, and the presence of oxygen can accelerate the reaction. researchgate.net The final step of this sequence is an oxidative aromatization of the pyrazoline intermediate, which efficiently yields the desired pyrazolo[5,1-a]isoquinoline derivatives. researchgate.net

[3+2] Annulation with Sulfonyl Fluoride (B91410) Reagents

The [3+2] annulation, or cycloaddition, strategy has been effectively employed for the synthesis of pyrazole-containing heterocycles, including the pyrazolo[5,1-a]isoquinoline framework. The use of sulfonyl fluoride reagents as reaction partners in these cycloadditions represents a modern and powerful approach.

One such strategy involves the reaction of C,N-cyclic azomethine imines with triflyl alkynes. This reaction proceeds via a tandem 1,3-dipolar cycloaddition/oxidative aromatization to regioselectively produce pyrazolo[5,1-a]isoquinoline triflones. mdpi.com Similarly, a versatile protocol has been developed for constructing pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides through a [3+2] annulation process. thieme-connect.de This method highlights the utility of sulfonyl fluorides in accessing biologically relevant heterocyclic systems.

More broadly, vinyl sulfonyl fluorides have been identified as valuable building blocks in [3+2] cycloaddition reactions for the synthesis of pyrazole cores. thieme-connect.comthieme-connect.combohrium.comresearchgate.net For instance, a metal-free [3+2] cycloaddition between substituted vinyl sulfonyl fluorides and ethyl diazoacetate leads to the formation of pyrazoles in good to high yields through a process involving Michael addition and subsequent elimination of SO2 gas. thieme-connect.comthieme-connect.combohrium.com This approach underscores the reactivity of the sulfonyl fluoride group as a versatile handle in heterocyclic synthesis.

Optimized and Green Synthetic Approaches for Pyrazolo[5,1-a]isoquinoline Derivatives

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of pyrazolo[5,1-a]isoquinolines. These efforts include the use of alternative energy sources like microwave and ultrasonic irradiation, as well as the utilization of environmentally benign solvents such as water.

Application of Microwave and Ultrasonic Irradiation in Pyrazolo[5,1-a]isoquinoline Synthesis

Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. While specific examples for the 2-phenyl derivative are not extensively detailed, the application of these technologies to the synthesis of related pyrazole-fused heterocycles is well-documented, suggesting their applicability to the target scaffold.

For instance, the synthesis of pyrazolo[1,5-c]quinazolines has been successfully achieved through microwave-accelerated cyclocondensation reactions. researchgate.net Similarly, pyrazolopyridine derivatives have been prepared using both conventional heating and microwave irradiation, with the latter offering distinct advantages. nih.gov The synthesis of pyrazolo[1,5-a] researchgate.netbohrium.comnio.res.intriazines has also been optimized using a one-pot microwave-assisted approach, which is noted for its improved yields and shorter reaction times. mdpi.com

Ultrasonic irradiation has also proven effective in promoting the synthesis of pyrazole-containing systems. The cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines is significantly accelerated under ultrasound, with reaction times as short as five minutes. nih.govresearchgate.net This methodology is praised for its simple procedure, easy work-up, and mild conditions. nih.gov Furthermore, green synthetic routes for diversely substituted pyrazolo[1,5-a]pyrimidines have been developed using ultrasonic irradiation in aqueous media. eurjchem.comeurjchem.com These examples collectively demonstrate the potential of microwave and ultrasonic assistance in the efficient and environmentally friendly synthesis of pyrazolo[5,1-a]isoquinoline and its derivatives.

Utilization of Water as a Green Solvent in Catalytic Pyrazolo[5,1-a]isoquinoline Transformations

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. Significant progress has been made in developing catalytic systems that are effective in aqueous media for the synthesis of pyrazolo[5,1-a]isoquinolines.

A noteworthy example is the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. nio.res.innio.res.inresearchgate.net This reaction can be performed efficiently in water under a nitrogen atmosphere, leading to excellent yields of the corresponding pyrazolo[5,1-a]isoquinolines. nio.res.innio.res.in The catalytic system typically involves a ruthenium(II) precursor, such as [(p-cymene)RuCl2]2, along with additives like AgSbF6 and Cu(OAc)2·H2O. nio.res.inresearchgate.net This C-H/N-H bond cleavage and annulation strategy in water represents a significant advancement in the green synthesis of this heterocyclic system. nio.res.innio.res.inresearchgate.net

The development of such water-based catalytic transformations not only enhances the environmental profile of the synthesis but also opens up new possibilities for the functionalization of the pyrazolo[5,1-a]isoquinoline scaffold under mild and sustainable conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of Pyrazolo 5,1 a Isoquinoline, 2 Phenyl

Single-Crystal X-ray Diffraction Analysis

While a specific crystallographic study for 2-phenylpyrazolo[5,1-a]isoquinoline was not available in the reviewed literature, extensive analysis of closely related derivatives, such as Benzyl (B1604629) 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate, provides critical insights into the molecular structure of the core ring system. nih.gov The characterization of representative pyrazolo[5,1-a]isoquinoline derivatives by single-crystal X-ray crystallography has been reported as a definitive method for structural confirmation. nio.res.in

The analysis of derivatives reveals that the pyrazolo[5,1-a]isoquinoline moiety forms a fused, rigid, and largely planar system. nih.govencyclopedia.pub The geometry is characterized by the fusion of the five-membered pyrazole (B372694) ring with the isoquinoline (B145761) framework. In a study of Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate, the fundamental pyrazolo[5,1-a]isoquinoline ring system was found to be nearly planar. nih.gov The conformation is stabilized by the extensive delocalization of π-electrons across the fused aromatic rings. The phenyl substituent at the 2-position is oriented at a significant angle relative to this plane, which is a common feature in such multi-ring systems to minimize steric hindrance.

The crystal packing of pyrazolo[5,1-a]isoquinoline derivatives is governed by a combination of weak intermolecular forces. In the crystal structure of Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate, weak C-H⋯π interactions are observed, which contribute to the stabilization of the crystal lattice. nih.gov In analogous fused heterocyclic systems, crystal packing is often further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.com The analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture of the solid state. Modern computational methods, such as Hirshfeld surface analysis, are often employed to quantify the various intermolecular contacts, including H⋯H, C⋯H, and N⋯H contacts, which collectively define the packing arrangement. mdpi.com

The planarity of the heterocyclic core is a key structural feature. For Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate, the fused ring system is reported to be approximately planar, with a maximum deviation of 0.027(2) Å from the mean plane. nih.gov The substituents, however, are twisted out of this plane. The dihedral angles between the mean plane of the pyrazolo[5,1-a]isoquinoline system and its phenyl substituents are significant, indicating a non-coplanar arrangement. nih.gov

Table 1. Selected Dihedral Angles in a Pyrazolo[5,1-a]isoquinoline Derivative. nih.gov

Data based on the analysis of Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate.

| Planes | Dihedral Angle (°) |

|---|---|

| Pyrazolo[5,1-a]isoquinoline Ring and Phenyl Ring 1 | 57.22 (6) |

| Pyrazolo[5,1-a]isoquinoline Ring and Phenyl Ring 2 | 71.36 (7) |

| Phenyl Ring 1 and Phenyl Ring 2 | 66.33 (8) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[5,1-a]isoquinoline derivatives in solution. Although specific spectral data for 2-phenylpyrazolo[5,1-a]isoquinoline is not detailed in the surveyed literature, the analysis of closely related analogs such as 2-methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline provides a reliable basis for interpreting its spectral features. nio.res.in

The ¹H NMR spectrum of a pyrazolo[5,1-a]isoquinoline derivative is expected to show distinct signals for the protons on the fused core and the phenyl substituent. In the spectrum of the analog 2-methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline, the protons of the isoquinoline moiety typically appear in the aromatic region, downfield from 7.0 ppm. nio.res.in One proton of the isoquinoline part is notably deshielded, appearing as a doublet around δ 8.14 ppm, which is characteristic for protons in a sterically crowded environment or in close proximity to a nitrogen atom within an aromatic system. nio.res.in The pyrazole ring proton is expected to appear as a sharp singlet, as seen at δ 6.92 ppm for the analog, a region typical for protons on five-membered heterocyclic rings. nio.res.in The protons of the phenyl group at position 2 would typically resonate as a complex multiplet in the aromatic region.

Table 2. Representative ¹H NMR Spectral Data for a Pyrazolo[5,1-a]isoquinoline Analog. nio.res.in

Data based on 2-methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline in CDCl₃. Assignments are inferred and may vary for the title compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |

|---|---|---|---|

| 8.14 | d | 7.8 | Isoquinoline-H |

| 7.54 | t | 7.2 | Isoquinoline-H |

| 7.41 | m | 6.3 | Isoquinoline-H / Phenyl-H |

| 7.26 | s | - | Phenyl-H |

| 6.92 | s | - | Pyrazole-H |

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For the analog 2-methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline, a total of 20 distinct carbon signals were observed, consistent with its structure. nio.res.in The carbons of the pyrazolo[5,1-a]isoquinoline core typically resonate over a wide range. Quaternary carbons at the ring fusion junctions and those bearing substituents appear at lower field strengths. The C2 carbon, attached to the phenyl group in the title compound, would be expected in the aromatic region. The carbon of the pyrazole ring not at a bridgehead position (C3) is expected to be significantly shielded, appearing at approximately δ 97.32 ppm in the analog. nio.res.in The signals for the phenyl group carbons would overlap with those of the isoquinoline moiety in the δ 120-140 ppm range.

Table 3. Representative ¹³C NMR Spectral Data for a Pyrazolo[5,1-a]isoquinoline Analog. nio.res.in

Data based on 2-methyl-5,6-diphenylpyrazolo[5,1-a]isoquinoline in CDCl₃. Assignments are inferred and may vary for the title compound.

| Chemical Shift (δ, ppm) | Tentative Assignment |

|---|---|

| 150.66 | C=N (Pyrazole) |

| 139.39 - 122.88 | Aromatic C (Isoquinoline/Phenyl) |

| 97.32 | CH (Pyrazole) |

Application of Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular framework. While specific 2D NMR data for 2-phenyl-pyrazolo[5,1-a]isoquinoline is not extensively published, the application of these techniques is standard for this class of compounds. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to elucidate the structure of related pyrazolo[5,1-a]isoquinoline derivatives. nih.gov

For instance, in the structural analysis of analogous compounds, COSY spectra are used to establish proton-proton couplings within the same spin system, such as the protons on the isoquinoline and phenyl moieties. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. The most crucial information for confirming the fused ring system is often derived from HMBC experiments, which reveal long-range (2-3 bond) correlations between protons and carbons. These correlations would be expected to confirm the connectivity between the pyrazole and isoquinoline rings, as well as the attachment of the phenyl group at the C2 position of the pyrazole ring.

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Verification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Pyrazolo[5,1-a]isoquinoline, 2-phenyl-, the molecular formula is C₁₇H₁₂N₂.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The exact mass of the protonated molecule [M+H]⁺ is calculated and compared to the experimentally determined value. For the closely related 1,5-diphenylpyrazolo[5,1-a]isoquinoline, the calculated m/z for [M+H]⁺ (C₂₃H₁₇N₂) is 321.1386, with a found value of 321.1383, demonstrating the high accuracy of this technique. rsc.org A similar level of accuracy would be expected for 2-phenyl-pyrazolo[5,1-a]isoquinoline.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific fragmentation pattern for 2-phenyl-pyrazolo[5,1-a]isoquinoline is not detailed in the literature, general fragmentation pathways for isoquinoline alkaloids involve characteristic losses. nih.gov For the pyrazolo[5,1-a]isoquinoline core, fragmentation could be initiated by cleavage of the pyrazole or isoquinoline rings. The stability of the aromatic rings would likely lead to fragment ions corresponding to the phenyl, pyrazole, and isoquinoline moieties.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1,5-Diphenylpyrazolo[5,1-a]isoquinoline | C₂₃H₁₇N₂ | 321.1386 | 321.1383 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Pyrazolo[5,1-a]isoquinoline, 2-phenyl- is expected to exhibit characteristic absorption bands corresponding to its aromatic nature and the specific vibrations of its heterocyclic framework.

Based on data from related pyrazolo[5,1-a]isoquinoline and substituted isoquinoline compounds, the following characteristic peaks can be anticipated nio.res.innih.gov:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: Strong to medium absorptions in the 1650-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern on the aromatic rings.

For various synthesized pyrazolo[5,1-a]isoquinoline derivatives, FT-IR analysis consistently shows prominent peaks in these regions, confirming the presence of the core structure. nio.res.in

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic protons in the isoquinoline and phenyl rings. |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Indicates the presence of the carbon-carbon double bonds within the aromatic systems. |

| C=N Stretch | 1650 - 1550 | Characteristic of the nitrogen-containing heterocyclic rings. |

| C-H Out-of-Plane Bending | 900 - 675 | Provides information about the substitution pattern on the phenyl and isoquinoline rings. |

Mechanistic Investigations and Regioselectivity/stereoselectivity in Pyrazolo 5,1 a Isoquinoline Reactions

Elucidation of Reaction Mechanisms for Pyrazolo[5,1-a]isoquinoline Ring Formation

The formation of the pyrazolo[5,1-a]isoquinoline scaffold can be achieved through various synthetic routes, often involving complex, multi-step reaction sequences. Elucidating the precise mechanisms of these reactions is key to optimizing reaction conditions and achieving desired product outcomes.

Transition metal catalysis plays a pivotal role in the synthesis of pyrazolo[5,1-a]isoquinolines. Ruthenium and copper-based catalytic systems have proven particularly effective. nio.res.innih.gov

A proposed catalytic cycle for the ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes suggests the initial formation of a cationic ruthenium species. nio.res.inresearchgate.net This is followed by a C-H/N-H bond cleavage, leading to the formation of the pyrazolo[5,1-a]isoquinoline ring. nio.res.innio.res.in The reaction can be performed in water in the presence of an oxidant like Cu(OAc)₂·H₂O or in an alcohol at lower temperatures with a carboxylate ligand under air. nio.res.innio.res.in

In copper-catalyzed reactions, a tandem process involving copper(I)-catalyzed hydroamination and C-H activation has been proposed for the reaction of 2-alkynylbromobenzene with pyrazole. nih.gov Another copper-catalyzed approach involves the reaction of 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines with active acetonitrile (B52724) derivatives, utilizing heterocyclic ketene (B1206846) aminals as ligands. nih.gov

A plausible mechanism for the copper(II)-catalyzed regioselective bicyclization of N-propargylic sulfonylhydrazones involves a four-step cascade sequence. rsc.orgrsc.org This sequence includes copper(II)-catalyzed regioselective bicyclization, nucleophilic addition of water, aerobic oxidation, and aromatization through the elimination of a molecule of TsH. rsc.org

Table 1: Overview of Transition Metal-Mediated Syntheses of Pyrazolo[5,1-a]isoquinolines

| Catalyst System | Reactants | Key Mechanistic Steps | Reference |

| [(p-cymene)RuCl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | Pyrazole derivatives and alkynes | Formation of cationic ruthenium species, C-H/N-H annulation | nio.res.in |

| CuI / Heterocyclic Ketene Aminals | 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines and active acetonitrile derivatives | Tandem coupling reaction | nih.gov |

| Cu(OTf)₂ | N-propargylic sulfonylhydrazones | Regioselective bicyclization, nucleophilic addition, aerobic oxidation, aromatization | rsc.orgrsc.org |

| Copper(I) | 2-alkynylbromobenzene and pyrazole | Hydroamination, C-H activation | nih.gov |

Tandem or cascade reactions offer an efficient pathway to construct the pyrazolo[5,1-a]isoquinoline core in a single operation, avoiding the isolation of intermediates. These sequences often involve a series of intricate steps.

One such tandem reaction involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. mdpi.com A proposed mechanism for this process begins with a 1,3-dipolar cycloaddition to form an initial intermediate. This is followed by the elimination of a tosylate group and subsequent oxidative aromatization to yield the final 5,6-dihydropyrazolo[5,1-a]isoquinoline product. mdpi.com

Another example is the silver(I)-rhodium(I) cooperative catalysis in the reaction of N'-(2-alkynylbenzylidene)hydrazide with cycloprop-2-ene-1,1-dicarboxylate. nih.gov This reaction proceeds through a sequence of 6-endo-cyclization, [3+2] cycloaddition, cyclopropane (B1198618) ring-opening, and aromatization. nih.gov

Furthermore, a silver(I)-catalyzed reaction of (1-arylethylidene)hydrazides with N'-(2-alkynylbenzylidene)hydrazides has been reported. nih.gov This process involves the in situ formation of an azo-alkene and an isoquinolinium-2-yl amide, which then undergo a [3+2] cycloaddition and intramolecular rearrangement. nih.gov

A three-component fusion of enaminones, hydrazine (B178648) hydrochloride, and internal alkynes, catalyzed by rhodium, showcases a high-order bond functionalization cascade. acs.org This reaction involves the transformation of aryl C–H, ketone C═O, and alkenyl C–N bonds. acs.org

Regioselectivity in Annulation and Cyclization Reactions Leading to Pyrazolo[5,1-a]isoquinolines

Regioselectivity, the control of the orientation of bond formation, is a critical aspect in the synthesis of substituted pyrazolo[5,1-a]isoquinolines. The substitution pattern on the final product is determined by the regiochemical outcome of the key bond-forming steps.

Several synthetic strategies have been developed to achieve high regioselectivity. For instance, the copper-catalyzed bicyclization of N-propargylic sulfonylhydrazones proceeds in a regioselective manner. rsc.org Similarly, ruthenium-catalyzed C-H/N-H annulation of pyrazoles with alkynes demonstrates regioselectivity. nio.res.innio.res.in The palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by intramolecular alkyne hydroamination, also provides a regioselective route to pyrazolo[5,1-a]isoquinolines. nih.gov

A three-component reaction of 2-alkynylbenzaldehyde, sulfonohydrazide, and nitrile, catalyzed by silver(I), yields pyrazolo[5,1-a]isoquinolin-2-amines with good to excellent yields, implying a high degree of regiocontrol. nih.gov

The nature and position of substituents on the starting materials can significantly influence the regioselectivity of the cyclization reaction. In the synthesis of tetrazolo[1,5-a]pyrimidines, a related heterocyclic system, the substituents on the β-enaminone precursor dictate the regiochemical outcome. nih.gov For example, electron-withdrawing groups like CF₃ or CCl₃ lead to high regioselectivity for one isomer, while aryl or methyl groups result in a mixture of products. nih.gov While this study is on a different heterocyclic system, the principles of substituent effects on regioselectivity are broadly applicable. In the context of pyrazolo[5,1-a]isoquinoline synthesis, the electronic and steric properties of substituents on both the pyrazole and the alkyne components in ruthenium-catalyzed annulations are expected to play a crucial role in directing the regiochemical outcome. nio.res.in

The use of unsymmetrical alkynes in the annulation reaction introduces an additional challenge in controlling regioselectivity. The reaction of pyrazole derivatives with an unsymmetrical alkyne like 1-phenyl-1-propyne (B1211112) in the presence of a ruthenium(II) catalyst proceeds in a regioselective manner. nio.res.in This suggests that the electronic and steric differences between the two substituents on the alkyne direct the orientation of its addition to the pyrazole framework. The precise factors governing this regioselectivity, such as the coordination of the alkyne to the metal center and the subsequent migratory insertion steps, are key areas of mechanistic investigation. nio.res.in

Stereochemical Aspects and Stereoselective Synthesis of Pyrazolo[5,1-a]isoquinoline Derivatives

While the core pyrazolo[5,1-a]isoquinoline system is aromatic and planar, the introduction of stereocenters in the substituents or in a partially saturated ring opens up the possibility of stereoisomers. The stereoselective synthesis of such derivatives is an important area of research, particularly for the development of chiral drugs.

In a related reaction, the 1,3-dipolar cycloaddition of azomethine imines to N-mesitylmaleimide was found to be stereoselective, favoring the formation of the trans-adduct. researchgate.net Although not directly leading to a pyrazolo[5,1-a]isoquinoline, this demonstrates the potential for stereocontrol in cycloaddition reactions that form part of the synthetic sequence.

The development of enantioselective methods for the synthesis of pyrazolo[5,1-a]isoquinoline derivatives remains a significant challenge. Future work in this area will likely focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For instance, in a related system, the stereoselectivity of a reaction was strongly influenced by the structure of chiral phosphine (B1218219) ligands. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for Pyrazolo 5,1 a Isoquinoline Scaffolds

Rational Design Strategies for 2-phenyl-Pyrazolo[5,1-a]isoquinoline Analogs

Rational drug design for analogs of 2-phenyl-pyrazolo[5,1-a]isoquinoline involves a deep understanding of the interactions between the ligand and its biological target. While specific target interaction data for this exact scaffold is limited in the provided literature, principles can be drawn from related heterocyclic systems. For instance, in the structurally similar pyrazoloquinolinones, the presence and orientation of hydrogen bond donors and acceptors are critical for high-affinity binding to receptors. biolmolchem.com Modification of these functionalities can lead to a dramatic reduction in binding affinity, indicating that a simultaneous interaction at both hydrogen bond donor and acceptor sites on a target protein is often required for potent activity. biolmolchem.com

The design of new analogs often begins with the core scaffold, which is considered a "privileged structure" due to its recurring presence in active molecules. nio.res.in Synthetic strategies, such as the ruthenium(II)-catalyzed annulation of pyrazoles with alkynes, provide an efficient means to produce a diverse library of pyrazolo[5,1-a]isoquinoline derivatives for screening. rsc.orgresearchgate.net The three-dimensional structure of these molecules is also a key consideration. For example, in a carboxylate derivative of the scaffold, the pyrazolo[5,1-a]isoquinoline ring system is nearly planar, while the attached phenyl rings are significantly twisted relative to it, which will dictate the possible orientations within a target's binding pocket. nih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of the pyrazolo[5,1-a]isoquinoline scaffold is highly sensitive to the position and nature of its substituents. Both the 2-phenyl ring and the fused isoquinoline (B145761) moiety offer positions for modification to fine-tune the molecule's pharmacological profile.

The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. Altering the substituents can modify the electronic properties, lipophilicity, and steric profile of the entire molecule. While direct SAR studies on the 2-phenyl-pyrazolo[5,1-a]isoquinoline are not extensively detailed in the provided search results, the principles are well-established in related heterocyclic systems. For example, in studies on pyrazolo[1,5-a]quinazolines, the introduction of different substituted phenyl groups at analogous positions resulted in significant variations in activity. nih.gov Generally, electron-donating or electron-withdrawing groups on the phenyl ring can influence the molecule's ability to participate in crucial interactions like π-π stacking or hydrogen bonding within a receptor active site. rsc.org

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Source |

|---|---|---|---|---|

| Pyrazolo[1,5-a]quinazoline | Analogous to 2-phenyl position | 3-pyridyl | Induced more robust inhibition compared to phenyl or methoxyphenyl. | nih.gov |

| Pyrazolo[1,5-a]quinazoline | Analogous to 2-phenyl position | 4-methoxyphenyl | Resulted in very little effect on receptor activity. | nih.gov |

| Pyrazolo[1,5-a]quinazoline | Analogous to 2-phenyl position | 3,5-pyrimidyl | Increased potency by nearly 3.5-fold at mGlu2 and over 2-fold at mGlu3 compared to 3-pyridyl. | nih.gov |

Scaffold Derivatization and Functionalization Strategies

The versatility of the pyrazolo[5,1-a]isoquinoline scaffold is further enhanced by the ability to introduce a wide range of functional groups through various derivatization strategies.

Amino and carboxylate groups are key functional moieties in medicinal chemistry, often improving solubility and providing critical hydrogen bonding interactions with biological targets. The introduction of a carboxylate group onto the pyrazolo[5,1-a]isoquinoline scaffold has been successfully demonstrated with the synthesis of benzyl (B1604629) 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate. nih.gov Structural analysis of this compound shows the ester group's specific orientation relative to the core, which would be a key factor in its interaction with a target protein. nih.gov

The amino group is another valuable functionalization. Aminopyrazoles are considered advantageous frameworks for developing ligands for various enzymes and receptors. While direct amination examples on the target scaffold are not detailed, studies on related pyrazolo[1,5-a]quinazolines have shown that the introduction of a primary amide group (a derivative of both an amine and a carboxylic acid) at position 3 was a favorable modification for anti-inflammatory activity. rsc.org

| Scaffold | Derivative | Key Finding | Source |

|---|---|---|---|

| Pyrazolo[5,1-a]isoquinoline | Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquinoline-1-carboxylate | Successful synthesis of a carboxylate ester derivative; structure shows a nearly planar core with twisted phenyl rings. | nih.gov |

| Pyrazolo[1,5-a]quinazoline | Pyrazolo[1,5-a]quinazoline-3-carboxamide | The primary amide group at position 3 was identified as the best substituent for anti-inflammatory activity among tested analogs. | rsc.org |

Glycosylation, the attachment of sugar moieties, is a strategy used in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability, or to enhance target recognition. While there are no specific reports on the glycosylation of 2-phenyl-pyrazolo[5,1-a]isoquinoline in the provided search results, this strategy has been successfully applied to other fused pyrazole-containing heterocyclic systems. For instance, 5-glycosyl-pyrazolo[1,2-a]cinnolines have been synthesized via an iridium-catalyzed C-H activation and annulation process. This work demonstrates the chemical feasibility of creating C-glycosides of complex fused heterocycles, suggesting that glycosylation of the pyrazolo[5,1-a]isoquinoline scaffold is a viable, albeit unexplored, avenue for developing new analogs. Such modifications could provide novel derivatives with potentially improved pharmacological profiles.

Introduction of Sulfonyl Fluoride (B91410) Moieties

The incorporation of a sulfonyl fluoride (-SO2F) group into the pyrazolo[5,1-a]isoquinoline scaffold represents a key strategy in modern medicinal chemistry, particularly for the design of covalent inhibitors. This electrophilic "warhead" can form a stable covalent bond with nucleophilic residues, such as serine, threonine, or lysine, within the binding site of a target protein. This covalent interaction can lead to prolonged and often irreversible inhibition, which can translate to enhanced pharmacological potency and duration of action.

A significant advancement in the synthesis of pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides was achieved through a [3 + 2] cycloaddition reaction. nih.govnih.gov This method involves the reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride (BESF), providing a direct and efficient route to these valuable compounds. nih.govnih.gov The process is noted for its broad substrate compatibility, mild reaction conditions, and operational simplicity, making it highly valuable for medicinal chemistry applications. nih.gov The sulfur fluoride exchange (SuFEx) chemistry, a click chemistry approach, has been instrumental in the development of such covalent modifiers. nih.govthieme-connect.de The sulfonyl fluoride moiety is particularly attractive due to its balance of stability and reactivity, allowing it to remain inert until it reaches the target binding site. nih.gov

The strategic placement of the sulfonyl fluoride group on the pyrazolo[5,1-a]isoquinoline core is critical for achieving selective and efficient covalent modification of the target protein. The position of the -SO2F group dictates its spatial orientation within the binding pocket, influencing its proximity to reactive nucleophilic residues. Computational modeling and structure-based design are often employed to determine the optimal attachment point on the scaffold to ensure effective covalent engagement.

The table below illustrates a synthetic approach to obtaining pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, a key step in developing covalent inhibitors based on this scaffold.

| Reactants | Reagents and Conditions | Product | Yield (%) | Ref |

| N-aminoisoquinolines, 1-bromoethene-1-sulfonyl fluoride (BESF) | [3 + 2] cycloaddition | Pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides | 43-90 | nih.gov |

This synthetic accessibility allows for the exploration of various substitution patterns on the pyrazolo[5,1-a]isoquinoline ring system to optimize both the binding affinity and the covalent reactivity of the sulfonyl fluoride warhead.

Computational Chemistry and Theoretical Modeling of Pyrazolo 5,1 a Isoquinoline, 2 Phenyl

Molecular Docking Simulations for Target Interaction Analysis

No specific ligand-protein binding modes, key interactions, or computational assessments of binding affinity and selectivity were found for 2-phenyl-pyrazolo[5,1-a]isoquinoline.

Advanced Quantum Chemical Calculations for Electronic Structure Analysis

No dedicated Density Functional Theory (DFT), Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), or Noncovalent Interaction (NCI) analyses for 2-phenyl-pyrazolo[5,1-a]isoquinoline could be located in the available resources.

To fulfill the request, published research containing these specific computational analyses on Pyrazolo[5,1-a]isoquinoline, 2-phenyl- would be required.

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling and virtual screening are powerful computational tools in the rational design of novel therapeutic agents. scienceopen.com These methodologies allow for the efficient screening of large chemical libraries to identify molecules with a high probability of binding to a specific biological target.

Pharmacophore Model Development:

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For the pyrazolo[5,1-a]isoquinoline framework, pharmacophore models can be developed based on known active ligands or the structure of the target protein. For instance, studies on related pyrazolo[1,5-a]pyridine (B1195680) analogs have identified key pharmacophoric features crucial for inhibitory activity against enzymes like phosphodiesterase 4 (PDE4). nih.gov A typical pharmacophore model for a pyrazolo[5,1-a]isoquinoline derivative might include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazole (B372694) and isoquinoline (B145761) rings can act as hydrogen bond acceptors.

Aromatic Rings: The fused ring system and the 2-phenyl substituent provide multiple aromatic features that can engage in π-π stacking interactions with aromatic residues in a protein's active site. nih.gov

A consensus-based virtual screening approach, which combines docking, shape, and pharmacophore screening, has been successfully employed to identify novel chemotypes for kinases such as Maternal Embryonic Leucine-zipper Kinase (MELK) from libraries containing related triazolo[1,5-b]isoquinolines. nih.gov This highlights the potential of such integrated strategies for the 2-phenyl-pyrazolo[5,1-a]isoquinoline scaffold.

Virtual Screening Cascade:

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries. A typical virtual screening workflow for identifying novel 2-phenyl-pyrazolo[5,1-a]isoquinoline-based inhibitors would involve a hierarchical approach:

Initial Pharmacophore-Based Screening: Large databases of compounds are filtered to select molecules that match the developed pharmacophore model.

Molecular Docking: The hits from the initial screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. For example, docking studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have revealed crucial hydrogen bond interactions and π-π stacking with key residues in the active sites of kinases like CDK2 and TRKA. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed on the docked compounds to assess their drug-like properties and potential liabilities. researchgate.net

Hit Prioritization and Experimental Validation: The most promising candidates are prioritized based on their docking scores, predicted binding modes, and favorable ADMET profiles for subsequent experimental validation.

| Computational Technique | Application in Drug Discovery for Pyrazolo[5,1-a]isoquinoline Scaffolds | Key Findings from Related Scaffolds |

| Pharmacophore Modeling | Identification of essential chemical features for biological activity. | Crucial features include hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov |

| Virtual Screening | High-throughput identification of potential hit compounds from large chemical libraries. scienceopen.com | Successful in identifying novel kinase inhibitors with new chemotypes. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities of ligands within a target's active site. | Revealed key interactions such as hydrogen bonding and π-π stacking. nih.gov |

| ADMET Prediction | In silico assessment of drug-likeness and potential toxicity. researchgate.net | Helps in prioritizing candidates with favorable pharmacokinetic profiles. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational landscape and dynamic behavior of 2-phenyl-pyrazolo[5,1-a]isoquinoline is crucial for a comprehensive understanding of its interaction with biological targets.

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of a ligand-protein complex over time. For pyrazolo[5,1-a]isoquinoline derivatives, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation trajectory, the stability of the predicted binding mode can be evaluated. Stable complexes are often characterized by RMSD values that plateau over time. researchgate.net

Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the protein, providing insights into the key determinants of binding affinity.

Explore Conformational Changes: These simulations can reveal how the ligand and protein adapt to each other upon binding, including any induced-fit effects.

In studies of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, MD simulations have been instrumental in confirming the stability of docked conformations and in providing a more accurate picture of the binding interactions. nih.gov For instance, simulations have shown that stable ligand binding is often characterized by low root-mean-square fluctuation (RMSF) values for the ligand, indicating minimal movement within the binding site. researchgate.net

| Computational Method | Focus of Analysis | Insights Gained for Pyrazolo[5,1-a]isoquinoline Scaffolds |

| Conformational Analysis (e.g., DFT) | Determination of low-energy conformations and rotational barriers. researchgate.net | Understanding the preferred 3D arrangement of the 2-phenyl substituent relative to the fused ring system. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability, analysis of key intermolecular interactions, and observation of conformational adaptations. nih.govresearchgate.net |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of the ligand within the binding pocket during an MD simulation. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of a particle from its average position. | Highlights the flexibility of different regions of the ligand and protein. researchgate.net |

Exploration of Biological Activities and Pharmacological Research Frameworks for Pyrazolo 5,1 a Isoquinoline Derivatives

Investigation of Enzyme Inhibitory Potentials

The pyrazolo[5,1-a]isoquinoline framework has been investigated as a source of potential enzyme inhibitors, targeting various classes of enzymes critical in cellular signaling and disease progression.

Topoisomerase I (Top1) Inhibition Research

Currently, there is no publicly available research data detailing the investigation of Pyrazolo(5,1-a)isoquinoline, 2-phenyl- or its parent scaffold as inhibitors of Topoisomerase I (Top1). While related heterocyclic structures such as pyrazolo[1,5-a]indoles and indenoisoquinolines have been studied for Top1 inhibition, these findings are not directly applicable to the pyrazolo[5,1-a]isoquinoline core structure.

Kinase Inhibition Studies (e.g., LRRK2, p38, CSF1R, G-protein-coupled receptor kinase)

Research into the kinase inhibitory activity of the pyrazolo[5,1-a]isoquinoline scaffold has shown some promising directions, particularly through analogy with structurally similar compounds.

p38 Kinase: Compounds featuring the pyrazolo[1,5-a]pyridine (B1195680) moiety, which is structurally analogous to the pyrazolo[5,1-a]isoquinoline core, are recognized as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govresearchgate.netnio.res.in This kinase is a key component in inflammatory signaling pathways. The development of substituted pyrazolo[1,5-a]pyridines has led to the identification of potent p38 kinase inhibitors. nih.gov Although this points to the potential of the broader class of pyrazolo-fused heterocycles, specific inhibitory data for Pyrazolo(5,1-a)isoquinoline, 2-phenyl- against p38 kinase is not available in the current literature.

LRRK2, CSF1R, and G-protein-coupled receptor kinase: There is no available scientific literature from the conducted searches regarding the evaluation of Pyrazolo(5,1-a)isoquinoline, 2-phenyl- or the general pyrazolo[5,1-a]isoquinoline scaffold as inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), Colony-Stimulating Factor 1 Receptor (CSF1R), or G-protein-coupled receptor kinases.

Phosphodiesterase and Carbonic Anhydrase Inhibition Investigations

Phosphodiesterase (PDE): The pyrazolo[5,1-a]isoquinoline scaffold has been identified as exhibiting inhibitory activity against Phosphodiesterase 10A (PDE10A). nio.res.in PDE10A is an enzyme involved in the regulation of cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for certain neuropsychiatric disorders. However, specific research studies detailing the potency (e.g., IC₅₀ values) or structure-activity relationships for Pyrazolo(5,1-a)isoquinoline, 2-phenyl- or other derivatives within this class are not detailed in the available search results.

Carbonic Anhydrase (CA): No studies were found that investigate the inhibitory potential of Pyrazolo(5,1-a)isoquinoline, 2-phenyl- or related derivatives against carbonic anhydrase isoenzymes.

Acetylcholinesterase and Thymidine Phosphorylase Inhibition Studies

Based on a thorough review of the available literature, there is no evidence of research into the inhibitory effects of Pyrazolo(5,1-a)isoquinoline, 2-phenyl- or its parent scaffold on the enzymes Acetylcholinesterase or Thymidine Phosphorylase.

Receptor Ligand Research

The interaction of pyrazolo[5,1-a]isoquinoline derivatives with neuronal receptors has been an area of interest, highlighting their potential in neuroscience.

Dopamine (B1211576) D4 Receptor Antagonism Studies

The pyrazolo[5,1-a]isoquinoline class of compounds has been noted for its potential as dopamine D4 receptor antagonists. nio.res.in The dopamine D4 receptor is a target for the development of antipsychotic medications. While the general scaffold has been identified as a promising starting point, specific affinity and selectivity data (e.g., Kᵢ values) for Pyrazolo(5,1-a)isoquinoline, 2-phenyl- are not provided in the reviewed literature. Research on related scaffolds, such as pyrazolo[1,5-a]pyridines, has yielded high-affinity D4 receptor ligands, further suggesting the potential of this heterocyclic family. nih.gov

Data Tables

Table 1: Summary of Investigated Biological Activities for the Pyrazolo[5,1-a]isoquinoline Scaffold

| Target Class | Specific Target | Finding for Pyrazolo[5,1-a]isoquinoline Scaffold | Specific Data for 2-phenyl- Derivative |

|---|---|---|---|

| Enzyme Inhibition | Topoisomerase I | No available data | No available data |

| p38 Kinase | Potential activity suggested by analogy to pyrazolo[1,5-a]pyridines nio.res.in | No available data | |

| LRRK2 | No available data | No available data | |

| CSF1R | No available data | No available data | |

| GPCR Kinase | No available data | No available data | |

| PDE10A | Identified as an inhibitor nio.res.in | No available data | |

| Carbonic Anhydrase | No available data | No available data | |

| Acetylcholinesterase | No available data | No available data | |

| Thymidine Phosphorylase | No available data | No available data |

| Receptor Ligand | Dopamine D4 | Identified as an antagonist nio.res.in | No available data |

Benzodiazepine (B76468) Receptor Ligand Studies

Derivatives of pyrazolo-fused quinolines and isoquinolines have been extensively investigated as ligands for the benzodiazepine receptor (BzR), a modulatory site on the GABA-A receptor complex. nih.govnih.govmdpi.com The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast neuronal inhibition in the central nervous system. nih.gov The classical benzodiazepine binding site is located at the interface of the α+/γ− subunits of the receptor. nih.govmdpi.com However, research has also identified a low-affinity benzodiazepine binding site at the α+/β− interface, often referred to as the "pyrazoloquinolinone binding site". nih.govnih.gov

Research on 2-phenyl-2H-pyrazolo[4,3-c]isoquinolines, which are structurally related to the target compound, has provided insights into the requirements for high-affinity binding. Studies showed that modifying the hydrogen-bonding characteristics of the pyrazoloquinolinone structure led to a dramatic reduction in affinity for the BzR. nih.gov This suggests that a simultaneous interaction at both hydrogen bond donor (H1) and acceptor (A2) sites on the receptor is crucial for the high-affinity binding of inverse agonists. nih.gov Continuing research on pyrazolo[1,5-a]quinazolines (PQs) involves synthesizing new derivatives and screening them using electrophysiological techniques on recombinant GABA-A receptors to define their pharmacological profiles as agonists or antagonists. nih.govmdpi.com

| Compound Series | Key Finding | Receptor Target | Reference |

|---|---|---|---|

| 2-phenyl-2H-pyrazolo[4,3-c]isoquinolines | Modification of NH and C=O groups resulted in dramatically reduced affinities (IC50 >> 2 µM), indicating the importance of hydrogen bonding for binding. | Benzodiazepine Receptors (BzR) | nih.gov |

| Pyrazolo[1,5-a]quinazolines (PQs) | Identified a low-affinity "pyrazoloquinolinone binding site" at the α+/β− interface of the GABA-A receptor. | GABA-A Receptor | nih.govnih.gov |

| 8-chloropyrazolo[1,5-a]quinazoline derivatives | Ongoing synthesis and molecular dynamic modeling to understand interactions with GABA-A receptor subtypes. | GABA-A Receptor | nih.gov |

| 2-substituted pyrazolo[1,5-c]quinazolines | Found that a proton acceptor at position 1 is an optional binding site that primarily affects potency, not the fundamental structure-activity relationships. | Benzodiazepine Receptor (BzR) | nih.gov |

Research on Antiproliferative and Cytotoxic Potential in Cell Lines

The antiproliferative and cytotoxic activities of pyrazolo-fused heterocyclic compounds are a significant area of cancer research. nih.govnih.gov While direct studies on 2-phenyl-pyrazolo[5,1-a]isoquinoline are limited in publicly available literature, research on related structures like pyrazolo[4,3-f]quinolines and pyrazolo[1,5-a]pyrimidines provides a framework for their potential as anticancer agents. nih.govnih.gov

A study on newly synthesized pyrazolo[4,3-f]quinoline derivatives demonstrated significant antiproliferative activity. nih.gov After an initial screening on the human gastric cancer cell line (NUGC-3), the most potent compounds were tested against a panel of six different human cancer cell lines, including those for kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), and prostate (PC-3) cancer. nih.gov Several compounds exhibited 50% growth inhibition (GI50) values below 8 µM across all tested cell lines, indicating broad-spectrum cytotoxic potential. nih.gov Further investigation revealed that some of these compounds inhibit DNA topoisomerase I/IIα activity, a well-established target in cancer chemotherapy. nih.gov

Similarly, various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. nih.gov These compounds have been investigated as inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinases (TRKA), with some derivatives showing potent dual inhibitory activity and significant anticancer effects across diverse cancer cell lines. nih.gov

| Compound Series | Cell Lines Tested | Key Result (GI50/IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Compounds 1M, 2E, and 2P showed GI50 < 8 µM in all lines. | Inhibition of DNA topoisomerase I/IIα | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | NCI 60-cell line panel | Compound 6n showed a mean growth inhibition of 43.9% across 56 cell lines. | Dual CDK2/TRKA Kinase Inhibition | nih.gov |

| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | A2780 Ovarian, MCF7 Breast | EC50 values of 0.84 µM and 0.52 µM for the most active compounds. | Not specified | byu.edu |

Antimicrobial and Antifungal Research Frameworks

The pyrazolo-fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, are known to possess significant antimicrobial and antifungal properties. nih.govnih.gov Research frameworks for these compounds typically involve the synthesis of novel derivatives followed by in vitro screening against a panel of bacterial and fungal strains.

One study detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their subsequent evaluation for antibacterial and antifungal activity. nih.gov The results revealed that several compounds were highly active against both Gram-positive and Gram-negative bacterial strains. nih.gov Another study focused on synthesizing pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole (B1682510) moiety. nih.gov Most of the synthesized compounds in this series demonstrated good antibacterial and antifungal activity, confirming the potential of this scaffold in developing new antimicrobial agents. nih.gov Structure-activity relationship (SAR) studies on antimicrobial pyrazolo[1,5-a]pyrimidines have suggested that incorporating electron-withdrawing substituents can enhance antibacterial potency, possibly by improving the penetration of bacterial cell walls. nih.gov

Antiviral Activity Research (e.g., HIV-1 Integrase, Hepatitis C Virus)

The investigation into the antiviral properties of pyrazolo[5,1-a]isoquinoline derivatives is an emerging area of research. While specific data on 2-phenyl-pyrazolo[5,1-a]isoquinoline is scarce, related pyrazolo-fused heterocycles have shown promise. For example, compounds with a pyrazolo[1,5-a]pyridine moiety have been noted for their antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nio.res.in

More extensive research has been conducted on pyrazolo[1,5-a]pyrimidine derivatives. In one study, a series of these compounds was screened for activity against several viruses of significant concern. byu.edu The results were promising, with several derivatives showing potential activity against Hepatitis B virus (HBV), MERS Coronavirus, Zika virus, and Ebola virus. byu.edu These findings establish a clear framework for screening pyrazolo[5,1-a]isoquinoline derivatives against a broad range of viral targets, including those mentioned in the outline like HIV-1 integrase and Hepatitis C virus, to explore their full therapeutic potential.

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrazolo-fused compounds, particularly pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines, has been a subject of considerable interest. nio.res.inmdpi.comnih.gov Chronic inflammation is a contributing factor to numerous diseases, making the control of inflammatory responses a critical therapeutic goal. mdpi.comnih.gov

Research on a library of pyrazolo[1,5-a]quinazoline compounds identified several derivatives with significant anti-inflammatory activity. mdpi.comnih.gov The screening framework involved evaluating the compounds' ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, as NF-κB activation is a key component of many inflammatory responses. mdpi.com This screening identified 13 compounds with IC50 values below 50 µM. mdpi.comnih.gov Further investigation through pharmacophore mapping and molecular modeling predicted that the most potent compounds could be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key regulators of inflammation. mdpi.comnih.gov

Another study on pyrazolo[1,5-a]pyrimidin-7-ones evaluated derivatives for in vivo anti-inflammatory effects using carrageenan-induced rat paw edema and pleurisy models. nih.gov In vitro tests included assessing effects on leukocyte functions and platelet aggregation. The results showed that different substituents on the pyrazole (B372694) ring led to varied anti-inflammatory activities, likely linked to the differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov

| Compound Series | Assay/Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activity in THP-1Blue cells | 13 compounds identified with IC50 < 50 µM. Compounds 13i and 16 were most potent. | Inhibition of MAPKs (ERK2, p38α, JNK3) | mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-ones | Carrageenan-induced rat paw edema; leukocyte function assays | Substituents at the 2-position influenced activity. 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one was most potent. | Inhibition of leukotriene and/or prostaglandin biosynthesis | nih.gov |

Studies on Auxin Polar Transport Inhibition

In plant biology, pyrazolo-fused compounds have been identified as potent inhibitors of auxin polar transport. Auxins are phytohormones that regulate numerous aspects of plant growth and development, and their directional transport is critical for these processes. nih.govista.ac.at

Research into a class of synthetic plant growth regulators, the 2-(3-aryl-5-pyrazolyl)benzoic acids, demonstrated their ability to inhibit auxin transport. nih.gov These compounds can be formed through the ring cleavage of compounds like 2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one (DPX-1840). nih.gov Direct comparisons showed that the open-ring benzoic acid form was a more potent inhibitor of auxin transport than its closed-ring precursors. nih.gov Similarly, a study on 2-phenyl-5H-pyrazolo[5,1-a]isoquinolin-5-ones identified them as a class of auxin transport inhibitors with plant growth regulating properties. acs.org These findings suggest that the pyrazolo[5,1-a]isoquinoline scaffold and its structural isomers are promising for the development of novel chemical tools for both agricultural applications and fundamental research in plant biology. nih.govacs.org

Future Research Directions and Translational Perspectives for Pyrazolo 5,1 a Isoquinoline, 2 Phenyl

Development of Novel and Sustainable Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the efficiency and sustainability of their chemical synthesis. For pyrazolo[5,1-a]isoquinolines, several synthetic routes have been established, including transition metal-catalyzed reactions. Future research should focus on refining these methods to be more environmentally benign and economically viable.

Key future directions include:

Green Chemistry Approaches: Current syntheses often rely on transition metals like ruthenium, copper, and palladium. nio.res.inrsc.orgnih.gov A significant future goal is to develop catalytic systems that operate under milder conditions and in greener solvents, such as water or ethanol, to minimize environmental impact. nio.res.innio.res.in Research into reducing catalyst loading, improving catalyst recycling, and exploring earth-abundant metal catalysts is crucial.

One-Pot and Multi-Component Reactions (MCRs): The development of one-pot or MCR strategies, such as the silver-catalyzed three-component reaction to form pyrazolo[5,1-a]isoquinolin-2-amines, can significantly improve efficiency. researchgate.net Future work should aim to expand the scope of MCRs to generate diverse libraries of 2-phenyl-pyrazolo[5,1-a]isoquinoline analogs, reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.

Flow Chemistry: The application of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing.

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| C-H/N-H Annulation | Ruthenium(II) complexes | Can be performed in green solvents like water; proceeds via C-H bond activation. | nio.res.innio.res.inresearchgate.net |

| Regioselective Bicyclization | Copper(II) catalysts | An expeditious four-step cascade sequence. | rsc.orgrsc.org |

| Sonogashira Coupling & Hydroamination | Palladium catalysts | Involves in situ formation of pyrazole (B372694) followed by intramolecular cyclization. | nih.gov |

| Cooperative Catalysis | Silver(I)-Rhodium(I) | A tandem reaction involving cyclization and cycloaddition. | nih.gov |

| Three-Component Reaction | Silver triflate (AgOTf) | Efficiently generates pyrazolo[5,1-a]isoquinolin-2-amines from simple precursors. | researchgate.net |

Advanced Computational Design and Optimization of Pyrazolo[5,1-a]isoquinoline Analogs

Computational chemistry offers powerful tools to accelerate the drug discovery process. For the 2-phenyl-pyrazolo[5,1-a]isoquinoline scaffold, in silico methods can guide the rational design of new analogs with improved properties.

Future research in this area should leverage:

Structure-Based Drug Design (SBDD): Once high-resolution crystal structures of the scaffold bound to its biological targets are available, SBDD can be employed. Molecular docking simulations, similar to those used for related pyrazolo-heterocycles to predict binding modes in kinases and other enzymes, can be used to design derivatives of 2-phenyl-pyrazolo[5,1-a]isoquinoline with optimized interactions within the target's binding site. nih.govmdpi.comnih.gov

Pharmacophore Modeling and 3D-QSAR: In the absence of a target crystal structure, ligand-based methods are invaluable. Pharmacophore models can be generated from a set of known active compounds to identify the key chemical features required for biological activity. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to build predictive models that correlate the structural features of the molecules with their biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions predicted by docking studies. researchgate.net This can help prioritize which computationally designed compounds are most promising for synthesis and biological evaluation.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties early in the design phase can help to eliminate compounds with unfavorable pharmacokinetic profiles, saving significant resources. researchgate.net

Broadening the Scope of Biological Target Identification and Validation

While the pyrazolo[5,1-a]isoquinoline scaffold is known to be biologically active, the specific molecular targets for the 2-phenyl derivative are not fully elucidated. nio.res.in A critical area for future research is the comprehensive identification and validation of its protein interaction partners.